2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h5-8H,1-4H2,(H,13,14) |
InChI Key |
PFXDWNFEGAGBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Method A: "One-Pot" Synthesis via Cyclohexane Derivatives
Step 1: Formation of Hydrazide Intermediate
- Starting from cyclohexane carboxylic acid derivatives, such as cyclohexanecarbonyl chloride, the initial step involves acylation with hydrazine hydrate to form the corresponding hydrazide.
- Reaction conditions typically include acetic acid as solvent and sodium acetate as a base, conducted at ambient or slightly elevated temperatures (~25–50°C).
Step 2: Cyclization to Form Triazole Ring
- The hydrazide reacts with an azide precursor or directly with a suitable nitrile compound in the presence of a copper(I) catalyst (CuI or CuSO₄) to facilitate a Huisgen 1,3-dipolar cycloaddition ("click chemistry").
- This step results in the formation of the 1,2,4-triazole ring attached to the cyclohexane core.
Step 3: Carboxylation and Final Functionalization
- The resulting heterocycle undergoes oxidation or hydrolysis to introduce the carboxylic acid group at the appropriate position, often using oxidative conditions such as potassium permanganate or chromic acid.
- Alternatively, direct carboxylation can be achieved via carbonation reactions under pressure with CO₂.
Reaction Conditions Summary:
| Step | Reagents | Solvent | Temperature | Catalysts | Yield |
|---|---|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate | Acetic acid | 25–50°C | — | Quantitative |
| Triazole formation | Azide precursor, CuI | Dimethylformamide (DMF) | Room temp | Copper catalyst | High |
| Carboxylation | CO₂ or oxidants | Water/alkaline | Room temp to 80°C | — | Variable, optimized for yield |
Note: This route is adaptable for various substituents on the cyclohexane ring, enabling structural diversity.
Method B: Heterocyclic Ring Opening and Nucleophilic Substitution
Step 1: Synthesis of Triazoloquinazoline Precursors
- Starting from 2-aminobenzonitrile, the compound is transformed into N’-(2-cyanophenyl)-N,N-dimethylformimidamides via reaction with dimethylformamide (DMF) or dimethylacetamide (DMA).
- Cyclization occurs under acidic conditions, forming the triazolo[c]quinazoline core.
Step 2: Ring Opening and Functionalization
- Acidic hydrolysis (using mineral acids like HCl or H₂SO₄) induces ring opening of the heterocycle, leading to the formation of intermediates bearing amino and nitrile functionalities.
- These intermediates undergo nucleophilic attack with carboxylic acid derivatives or hydrazides to introduce the carboxylic acid group.
Step 3: Final Cyclization and Purification
- The intermediates are subjected to cyclization under controlled conditions, often with the presence of catalysts such as acetic acid or refluxing in suitable solvents.
- Final products are purified through recrystallization or chromatography.
Reaction Conditions Summary:
| Step | Reagents | Solvent | Temperature | Catalysts | Yield |
|---|---|---|---|---|---|
| Ring formation | 2-Aminobenzonitrile, DMF/DMA | — | Reflux | — | Quantitative |
| Ring opening | Mineral acid | Water/acidic | Reflux | — | High |
| Nucleophilic substitution | Carboxylic acids or derivatives | Appropriate solvent | Reflux | — | Optimized |
Industrial and Laboratory Considerations
- Reaction Optimization: Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized for maximum yield and purity.
- Purification: Crystallization and chromatography are employed to isolate the final compound, with characterization confirmed via NMR, MS, and X-ray diffraction.
- Scalability: Both methods are scalable, with continuous flow processes being feasible for large-scale production, especially for click chemistry steps.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Main Features | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Method A | Hydrazide formation → Click cycloaddition → Carboxylation | Hydrazine, azides, copper catalysts, CO₂ | One-pot, high efficiency | >80% | Suitable for diverse derivatives |
| Method B | Heterocycle synthesis → Ring opening → Functionalization | 2-Aminobenzonitrile, acids, acids derivatives | Multi-step, versatile | 70–85% | Good for structural modifications |
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity . This interaction can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule but differ in backbone geometry, substituent positions, or functional groups:
Table 1: Structural Comparison
Key Observations :
- Backbone Rigidity : The cyclohexane ring in the target compound introduces conformational flexibility compared to rigid aromatic backbones (e.g., pyridine in ).
- Triazole Regiochemistry : 1,2,4-Triazole (target) vs. 1,2,3-triazole (e.g., ) alters electronic properties and hydrogen-bonding capacity.
- Functional Group Positioning : Carboxylic acid placement (e.g., cyclohexane-1-carboxylic acid vs. pyridine-4-carboxylic acid) impacts molecular polarity and intermolecular interactions .
Physicochemical Properties
Table 2: Calculated and Experimental Properties
Key Observations :
- Hydrophobicity : The cyclohexane backbone increases XlogP (~2.0) compared to pyridine derivatives (~0.8), favoring membrane permeability in biological systems .
- Polar Surface Area: Higher polar surface area in hydroxypropanoic acid derivatives (105.7 Ų) suggests enhanced solubility but reduced blood-brain barrier penetration .
Antifungal Activity :
- The target compound’s triazole moiety is analogous to metabolites of fungicides like myclobutanil (e.g., β-(1,2,4-triazol-1-yl)-L-alanine) . However, dichlorophenyl-substituted triazoles (e.g., 2-(2,4-dichlorophenyl)-3-azolylpropanols) exhibit superior antifungal potency due to enhanced hydrophobic interactions with fungal CYP51 enzymes .
Material Science :
- The carboxylic acid group in the target compound enables coordination with metals (e.g., Co²⁺ in MOFs), similar to 5,5’-di(1H-1,2,4-triazol-1-yl)-biphenyldicarboxylic acid in FJI-H37, which exhibits selective C₂H₂/CO₂ adsorption .
Biological Activity
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a 1,2,4-triazole moiety. This unique structure endows it with various biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole ring is known for its ability to form hydrogen bonds and interact with biological targets, enhancing its pharmacological potential.
- Molecular Formula : C9H13N3O2
- Molecular Weight : 197.22 g/mol
- CAS Number : 63074069
The biological activity of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is primarily attributed to its structural features that facilitate interactions with enzymes and receptors. The triazole ring plays a crucial role in binding affinity due to its ability to engage in hydrogen bonding with active sites of biological molecules. This characteristic enhances the compound's selectivity and potency against various targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against a variety of pathogens, including bacteria and fungi. The following table summarizes key findings from studies on its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.0156 μg/mL | |
| Escherichia coli | 0.125 μg/mL | |
| Staphylococcus aureus | 0.0625 μg/mL |
The compound's effectiveness against Candida albicans was particularly notable, showing a MIC significantly lower than that of standard antifungal agents like fluconazole.
Anticancer Activity
In addition to its antimicrobial properties, 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has shown promising anticancer activity. Studies have demonstrated its potential in inhibiting the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction : It promotes programmed cell death in malignant cells, which is crucial for cancer therapy.
A summary of the anticancer activity is presented in the following table:
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | |
| MCF7 (Breast Cancer) | 3.5 | |
| HeLa (Cervical Cancer) | 4.0 |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazole or cyclohexane moieties can significantly influence biological activity. For instance:
- Substituents on the triazole ring enhance binding affinity to specific targets.
- Variations in the cyclohexane structure can affect solubility and bioavailability.
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
- Study on Antifungal Activity : A recent study evaluated various derivatives of triazole compounds against fungal pathogens, revealing that modifications at specific positions on the triazole ring significantly improved antifungal efficacy compared to fluconazole .
- Cancer Cell Line Evaluation : In vitro studies on different cancer cell lines demonstrated that certain analogs of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid exhibited enhanced cytotoxicity compared to standard chemotherapeutics, suggesting potential for further development as anticancer agents .
Q & A
Q. What are the most reliable synthetic methodologies for preparing 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid?
The compound can be synthesized via continuous-flow chemistry , which enables efficient gram-scale production. Key steps include:
- Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to introduce the triazole ring.
- Catalytic hydrogenation or acidic hydrolysis to functionalize the cyclohexane backbone.
- Optimization of reaction parameters (e.g., temperature, residence time) to improve yield and purity . Alternative methods involve microwave-assisted synthesis for rapid tetrazole formation, using sodium azide and nitriles with zinc catalysts .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- X-ray crystallography using programs like SHELXL (for small-molecule refinement) is critical for resolving stereochemical ambiguities. SHELX software provides robust tools for handling twinned data or high-resolution structures .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) can identify regioselective substitution patterns, particularly distinguishing between 1,2,4-triazole isomers.
- High-resolution mass spectrometry (HRMS) validates molecular formula and purity .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro cytotoxicity screening against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays. Triazole derivatives often show activity via inhibition of aromatase or kinase pathways .
- Antimicrobial testing (e.g., MIC determination) against Gram-positive/negative bacteria and fungi, given structural analogs with tetrazole moieties exhibit antimicrobial properties .
Advanced Research Questions
Q. How can contradictory data on biological activity between similar triazole derivatives be resolved?
- Perform comparative structure-activity relationship (SAR) studies using analogs like ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate (antimicrobial) and 5-(4-carboxyphenyl)-tetrazole (anticonvulsant). Tabulate substituent effects:
| Substituent | Position | Biological Activity | Reference |
|---|---|---|---|
| Carboxylic acid | Cyclohexane C1 | Anti-inflammatory | |
| Tetrazole | Cyclohexane C1 | Anticonvulsant | |
| Triazole | Cyclohexane C2 | Cytotoxic |
- Use docking simulations to compare binding affinities with target proteins (e.g., aromatase for anticancer activity) .
Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale production?
- Continuous-flow reactors reduce side reactions by precise control of reaction parameters (e.g., stoichiometry, flow rate). For example, adjusting the residence time during cycloaddition prevents oligomerization .
- Design of Experiments (DoE) can identify critical factors (e.g., catalyst loading, temperature) affecting purity. Zinc salts (ZnBr₂) improve tetrazole ring formation efficiency by 15–20% .
Q. How can mechanistic studies elucidate the role of the triazole moiety in biological activity?
- Isotopic labeling (e.g., ¹⁵N-triazole) combined with NMR metabolomics tracks metabolic stability and interaction with enzymes.
- Kinetic studies (e.g., IC₅₀ determination) compare inhibition potency against targets like CYP450 isoforms, which are implicated in drug metabolism .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
